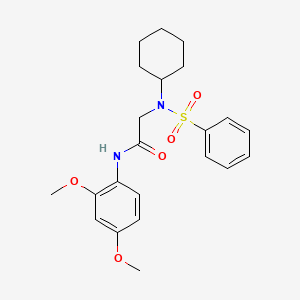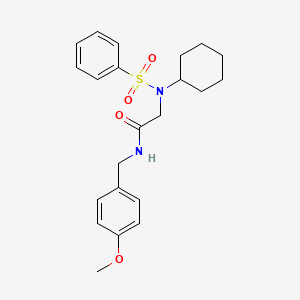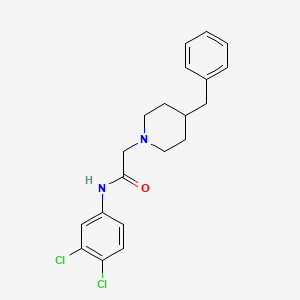![molecular formula C16H14N2S B3467017 3-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B3467017.png)
3-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine
Vue d'ensemble
Description
The compound “3-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine” is a complex organic molecule that contains a pyridine ring and a thiazole ring, both of which are common structures in many biologically active compounds . The thiazole ring is a five-membered heterocyclic moiety that possesses three carbon, one sulfur, and one nitrogen atoms . The dimethylphenyl group attached to the thiazole ring further increases the complexity and potential reactivity of the molecule.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the dimethylphenyl group, and the coupling with the pyridine ring . The exact synthetic route would depend on the specific reagents and conditions used. For example, one possible method could involve the Michael addition of N-heterocycles to chalcones .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyridine ring and a thiazole ring, both of which are aromatic and contribute to the stability of the molecule . The dimethylphenyl group attached to the thiazole ring could potentially influence the electronic properties of the molecule and its reactivity.Chemical Reactions Analysis
The chemical reactions involving “this compound” would likely be influenced by the presence of the pyridine and thiazole rings, as well as the dimethylphenyl group . The pyridine ring, for example, is known to participate in a variety of reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the pyridine and thiazole rings could contribute to its solubility in polar solvents .Mécanisme D'action
Safety and Hazards
The safety and hazards associated with “3-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine” would depend on its specific physical and chemical properties, as well as how it is handled and used. As with any chemical compound, appropriate safety precautions should be taken when handling and using this compound .
Orientations Futures
The future research directions for “3-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine” could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its potential biological activities, and development of its applications in various fields. Given the wide range of biological activities exhibited by thiazole derivatives , this compound could potentially be of interest in the development of new drugs or other biologically active compounds.
Propriétés
IUPAC Name |
4-(3,4-dimethylphenyl)-2-pyridin-3-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c1-11-5-6-13(8-12(11)2)15-10-19-16(18-15)14-4-3-7-17-9-14/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOLMMOSOOWSCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N,2-trimethyl-5-{4-oxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydro-1-phthalazinyl}benzenesulfonamide](/img/structure/B3466936.png)
![2-[4-{3-[(dimethylamino)sulfonyl]-4-methylphenyl}-1-oxo-2(1H)-phthalazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B3466941.png)

![4-{2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B3466963.png)
![4-{[N-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycyl]amino}benzamide](/img/structure/B3466964.png)



![8-ethoxy-6-(3-ethoxy-4-hydroxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B3467020.png)
![2-({5-[(2-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3467023.png)
![4-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}benzoic acid](/img/structure/B3467030.png)
![N-(4-bromophenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3467034.png)

![2-{[4-benzyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B3467054.png)
